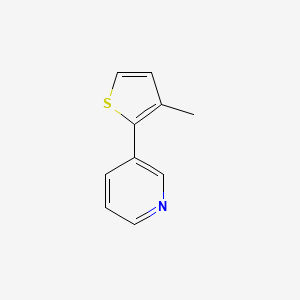

3-(3-Methylthiophen-2-yl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-methylthiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-4-6-12-10(8)9-3-2-5-11-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOQSJVEVFADJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635313 | |

| Record name | 3-(3-Methylthiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837376-35-9 | |

| Record name | 3-(3-Methyl-2-thienyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0837376359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Methylthiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-METHYL-2-THIENYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG23HS7UFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of 3 3 Methylthiophen 2 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide essential information about the chemical environment of individual atoms. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR spectra reveal the number and types of protons and their neighboring atoms. ¹³C NMR spectra indicate the number of unique carbon environments.

For derivatives of 3-(3-Methylthiophen-2-yl)pyridine, such as (R,S)-1-(morpholin-4-yl-butan-2-yl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione, detailed NMR data has been reported. nih.gov In the ¹³C NMR spectrum of this derivative, characteristic signals appear for the methyl group on the thiophene (B33073) ring, as well as for the carbons of both the thiophene and the substituted pyrrolidine-2,5-dione rings. nih.gov For instance, the ¹³C NMR spectrum recorded in CDCl₃ showed signals at δ 14.17 (thiophene-CH₃), 123.07, 130.91, 132.08, and 136.57 ppm, which are assigned to the carbons of the 3-methylthiophene (B123197) moiety and the attached heterocyclic system. nih.gov The proton NMR spectrum provides complementary data, showing characteristic doublets for the thiophene protons at δ 6.82 and 7.10 ppm. nih.gov

The table below summarizes representative ¹H and ¹³C NMR data for a derivative of this compound.

Table 1: NMR Data for (R,S)-1-(morpholin-4-yl-butan-2-yl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione in CDCl₃

| Nucleus | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|

| ¹³C | 14.17 | Thiophene-CH₃ | nih.gov |

| ¹³C | 123.07 | Thiophene C-H | nih.gov |

| ¹³C | 130.91 | Thiophene C-H | nih.gov |

| ¹³C | 132.08 | Thiophene Quaternary C | nih.gov |

| ¹³C | 136.57 | Thiophene Quaternary C | nih.gov |

| ¹H | 6.82 (d, J=5.1 Hz) | Thiophene H | nih.gov |

| ¹H | 7.10 (d, J=5.2 Hz) | Thiophene H | nih.gov |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), helping to map out spin systems within the molecule. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine (B92270) ring and confirm the isolated nature of the thiophene ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is arguably the most powerful tool for connecting different fragments of a molecule. In the case of this compound, HMBC is essential for confirming the connectivity between the pyridine and thiophene rings by showing a correlation from the pyridine proton at C-4 to the thiophene carbon at C-2, and/or from the thiophene proton at C-5 to the pyridine carbon at C-3.

These 2D techniques, when used in combination, allow for the unambiguous assignment of all ¹H and ¹³C signals, solidifying the proposed structure. researchgate.netresearchgate.net

Vibrational Spectroscopy Applications (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify the functional groups present in a compound. The FT-IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine and thiophene rings.

The interpretation of the spectra is based on characteristic group frequencies. researchgate.net For example, the spectrum of a related derivative, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, shows bands at 2224 cm⁻¹ (C≡C stretch), and 1554 and 1524 cm⁻¹ corresponding to C=N and C=C stretching vibrations of the pyridine ring. rsc.org

Table 2: Typical FT-IR Absorption Bands for Pyridine and Thiophene Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H stretching | 3100-3000 | amhsr.org |

| C=C and C=N ring stretching (Pyridine) | 1600-1450 | rsc.orgamhsr.org |

| C=C ring stretching (Thiophene) | 1550-1400 | amhsr.org |

| In-plane C-H bending | 1300-1000 | rsc.org |

| Out-of-plane C-H bending | 900-650 | rsc.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. sapub.org In this method, a molecule is ionized, and the resulting charged particles are separated according to their mass-to-charge (m/z) ratio.

For derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC/MS) is often used. For example, the monoisotopic mass of (R,S)-1-(morpholin-4-yl-butan-2-yl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione was determined to be 322.14, with the protonated molecule [M+H]⁺ observed at m/z 323.18. nih.gov

Electron Impact Mass Spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. sapub.org The molecular ion of this compound would be expected to undergo characteristic fragmentation. Key fragmentation pathways often involve the cleavage of the bond connecting the two heterocyclic rings, as well as the successive loss of small neutral molecules or radicals from the rings themselves. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR spectroscopy reveals the structure of molecules in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique determines the precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular geometry and intermolecular interactions within the crystal lattice.

The analysis of diffraction data reveals the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. Although the crystal structure for the parent this compound is not publicly available, data for several complex derivatives containing thiophene and pyridine moieties have been reported.

Table 3: Crystallographic Data for Selected Thiophene-Pyridine Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile | Orthorhombic | Pbcn | researchgate.net |

| 3-amino-N'-(4-chlorobenzylidene)-4-methylthiophene-2-carbohydrazide | Monoclinic | Cc | researchgate.net |

| 9-Methyl-3-thiophen-2-yl-thieno[3,2-e] nih.govresearchgate.netrsc.orgtriazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester | Triclinic | P-1 | scirp.org |

Intermolecular Interactions and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystalline solid, which in turn influences the material's physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the detailed analysis of close contacts between neighboring molecules.

For thiophene-pyridine derivatives, Hirshfeld surface analysis, coupled with 2D fingerprint plots, provides a breakdown of the significant intermolecular contacts. nih.govnih.gov These analyses typically reveal the prevalence of hydrogen bonds, as well as π-π stacking interactions, which are expected given the aromatic nature of the thiophene and pyridine rings. nih.gov The shape-indexed and curvedness maps generated through this analysis offer further details on the molecular shape and packing. nih.gov

To illustrate the kind of data obtained from a Hirshfeld surface analysis, the following table provides a hypothetical breakdown of intermolecular contacts for a representative thiophene-pyridine derivative, based on findings for analogous compounds. researchgate.net

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H/H···C | 22.2 |

| N···H/H···N | 8.1 |

| S···H/H···S | 6.9 |

| S···C/C···S | 3.1 |

| Other | 14.2 |

This representative data highlights that a significant portion of the crystal packing is governed by hydrogen-hydrogen, carbon-hydrogen, and nitrogen-hydrogen contacts, which is typical for organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For compounds like this compound, the absorption of UV-visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule.

Thiophene-based pyridine derivatives are known to exhibit characteristic absorption bands in the UV-Vis region, typically between 250 nm and 390 nm. researchgate.net These absorptions are generally attributed to π → π* and n → π* electronic transitions within the conjugated system formed by the thiophene and pyridine rings. researchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent polarity, as well as the presence of various substituents on the aromatic rings. mdpi.com

The photophysical characterization of these compounds also includes the study of their fluorescence properties. Many thiophene-pyridine derivatives are fluorescent, emitting light upon excitation at a suitable wavelength. rsc.org The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is an important parameter that is often evaluated.

The following table provides representative UV-Vis absorption and photophysical data for a generic thiophene-pyridine derivative, based on published data for similar compounds. researchgate.netrsc.org

| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Cyclohexane | 320 | 380 | 0.45 |

| Dichloromethane | 325 | 395 | 0.52 |

| Acetonitrile | 323 | 405 | 0.38 |

| Methanol | 328 | 410 | 0.30 |

This data illustrates the solvatochromic effect, where the absorption and emission maxima shift with changes in solvent polarity, indicating a change in the dipole moment of the molecule upon electronic excitation.

Reactivity and Chemical Transformations of 3 3 Methylthiophen 2 Yl Pyridine and Its Analogs

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity patterns. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution.

Nucleophilic Substitution Reactions

Pyridine and its derivatives are known to undergo nucleophilic substitution, primarily through an addition-elimination mechanism. capes.gov.br These reactions typically occur at the C2 (α) and C4 (γ) positions, as the negative charge in the intermediate σ-complex can be effectively delocalized onto the electronegative nitrogen atom. abertay.ac.ukwikipedia.org Reactions at the C3 (β) position are significantly slower because this charge delocalization is not possible. google.com

For 3-substituted pyridines, such as the title compound, nucleophilic attack is anticipated to occur at the C2 and C6 positions. A prominent example of this type of reaction is the Chichibabin amination, which involves heating the pyridine derivative with sodium amide (NaNH₂) to introduce an amino group. wikipedia.orgslideshare.net In the case of 3-methylpyridine, amination yields predominantly the 2-amino-3-methylpyridine, with a smaller amount of the 6-amino-3-methylpyridine isomer. google.com By analogy, 3-(3-Methylthiophen-2-yl)pyridine is expected to react similarly, affording the corresponding 2-amino and 6-amino derivatives.

The reactivity of the pyridine ring towards nucleophiles can be enhanced by N-alkylation or N-oxidation. The resulting pyridinium (B92312) salts are more electron-deficient and thus more readily attacked by nucleophiles at the 2- and 4-positions. abertay.ac.uknih.gov

Table 1: Regioselectivity in the Chichibabin Amination of 3-Substituted Pyridines

| Substrate | Major Product | Minor Product | Reference |

| 3-Methylpyridine | 2-Amino-3-methylpyridine | 6-Amino-3-methylpyridine | google.com |

| This compound (Predicted) | 2-Amino-3-(3-methylthiophen-2-yl)pyridine | 6-Amino-3-(3-methylthiophen-2-yl)pyridine | N/A |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. beilstein-journals.orgnih.gov Furthermore, under the acidic conditions often required for SₑAr reactions, the nitrogen atom is protonated, forming a pyridinium ion and further deactivating the ring. beilstein-journals.org When substitution does occur, it is directed to the C3 and C5 (meta) positions. libretexts.org

A common strategy to facilitate electrophilic substitution on pyridine is to first convert it to a pyridine N-oxide. The N-oxide group is activating and directs incoming electrophiles to the C4 position. Subsequent reduction of the N-oxide can then restore the pyridine ring. researchgate.net For example, nitration of pyridine N-oxide yields 4-nitropyridine (B72724) N-oxide in high yield. capes.gov.br

Metal-Catalyzed Functionalization

Modern synthetic methods have enabled the functionalization of pyridine rings through transition-metal-catalyzed C-H activation. capes.gov.br These reactions provide pathways to introduce alkyl, aryl, and other groups onto the pyridine core with high regioselectivity, often at positions that are difficult to access through classical methods. capes.gov.brnih.gov

Palladium and rhodium catalysts are frequently employed for this purpose. For instance, Pd-catalyzed C-3 selective olefination of pyridines has been achieved using 1,10-phenanthroline (B135089) as a ligand. researchgate.net Similarly, Rh(III)-catalyzed cross-dehydrogenative C3-heteroarylation of pyridines allows for the coupling of pyridine with other heterocycles. beilstein-journals.orgnih.gov For the title compound, these methods could potentially be adapted to functionalize the available C4, C5, and C6 positions of the pyridine ring, depending on the specific catalytic system and directing effects.

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich five-membered heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic substitution. scispace.com Its reactivity is influenced by the substituents it bears.

Electrophilic Substitution on the Thiophene Ring

Electrophilic attack on monosubstituted thiophenes typically occurs at the C2 (α) position. scispace.com In this compound, the thiophene ring is substituted at both the C2 and C3 positions. The reactivity and regioselectivity of further substitution are determined by the electronic effects of these substituents.

Pyridine Ring (at C2): The electron-withdrawing pyridine ring deactivates the thiophene ring towards electrophilic attack.

Methyl Group (at C3): The electron-donating methyl group activates the thiophene ring.

The directing effects of both substituents converge on the C5 position. The C3-methyl group directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions. Since C2 is blocked, it directs to C4 and C5. The C2-pyridyl group deactivates the ring but will direct electrophiles to the C5 position. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are strongly predicted to occur at the C5 position of the thiophene ring. jcu.edu.au Halogenation of alkylthiophenes is a well-established transformation, often using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. jcu.edu.au

Table 2: Predicted Outcome of Electrophilic Substitution on this compound

| Reaction | Reagent | Predicted Product | Reference |

| Bromination | NBS, CCl₄ | 3-(5-Bromo-3-methylthiophen-2-yl)pyridine | jcu.edu.au |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Methyl-5-nitrothiophen-2-yl)pyridine | scispace.com |

| Acylation | Acyl chloride, Lewis acid | 3-(5-Acyl-3-methylthiophen-2-yl)pyridine | scispace.com |

Chemical Transformations at the Methyl Group

The methyl group at the C3 position of the thiophene ring is analogous to a benzylic position. The C-H bonds of this group are weakened because any radical or carbocation intermediate formed at this position is stabilized by resonance with the aromatic thiophene ring. msu.edu This allows for selective side-chain reactions. libretexts.org

Benzylic-type Bromination: The methyl group can be selectively halogenated using radical initiators. Reaction with N-bromosuccinimide (NBS) in the presence of light or a radical initiator (like AIBN) would lead to the formation of 3-(3-(bromomethyl)thiophen-2-yl)pyridine. This product is a versatile intermediate for further functionalization. masterorganicchemistry.comyoutube.com

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. msu.edulibretexts.org This reaction would yield 2-(pyridin-3-yl)thiophene-3-carboxylic acid. This transformation requires the presence of at least one "benzylic" hydrogen; therefore, a tertiary alkyl group would not react under these conditions. youtube.com

Inter-ring Reactions and Cyclization Processes

The juxtaposition of the pyridine and thiophene rings in this compound and its analogs allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example of such a process is the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological and pharmacological activities. These reactions typically proceed from appropriately substituted 2-thienylpyridine precursors.

While direct experimental data on the cyclization of this compound itself is limited in the reviewed literature, the general strategies for the formation of the thieno[2,3-b]pyridine (B153569) core from related 2-thienylpyridine derivatives provide a strong basis for predicting its reactivity. These cyclizations often involve the formation of a new bond between the pyridine and thiophene rings, typically facilitated by the introduction of reactive functional groups on one or both rings.

For instance, the cyclization of 2-(N-arylcarbamoyl)methylsulfanyl-3-cyano-5-ethoxycarbonyl-6-methyl-4-(2′-thienyl)pyridines into their isomeric 3-amino-2-(N-arylcarbamoyl)-5-ethoxy-carbonyl-6-methyl-4-(2′-thienyl)thieno[2,3-b]pyridines has been reported to occur under basic conditions, such as in the presence of sodium ethoxide. aun.edu.eg This type of reaction highlights the potential for the nitrogen of an amide or a similar group to act as a nucleophile, attacking an electrophilic center on the thiophene ring, or vice versa, to forge the new heterocyclic ring.

The following table summarizes representative conditions for the cyclization of 2-thienylpyridine analogs to thieno[2,3-b]pyridines, illustrating the general methodologies applicable to this class of compounds.

| Precursor | Reagents and Conditions | Product | Reference |

| 2-(N-arylcarbamoyl)methylsulfanyl-3-cyano-5-ethoxycarbonyl-6-methyl-4-(2′-thienyl)pyridines | Sodium ethoxide, ethanol, reflux | 3-Amino-2-(N-arylcarbamoyl)-5-ethoxy-carbonyl-6-methyl-4-(2′-thienyl)thieno[2,3-b]pyridines | aun.edu.eg |

| 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles | α-Halogen compounds, sodium alkoxide | Thieno[2,3-b]pyridine derivatives | Not Available |

It is important to note that the specific substitution pattern on both the pyridine and thiophene rings of the starting material will significantly influence the feasibility and outcome of the cyclization reaction. The presence of electron-withdrawing or electron-donating groups can alter the nucleophilicity and electrophilicity of the respective ring positions, thereby directing the course of the intramolecular annulation.

Photochemical Reactions (e.g., Photodimerizations)

The photochemical behavior of this compound is not extensively documented in the scientific literature. However, by examining the photochemistry of related heteroaromatic systems, particularly those containing both pyridine and thiophene moieties or stilbene-like structures, potential reaction pathways can be inferred. The key photoreactions for such systems often include photoisomerization and photocyclization. researchgate.net

Stilbene (B7821643) and its heterocyclic analogs are well-known to undergo reversible trans-cis photoisomerization upon irradiation with ultraviolet (UV) light. organicreactions.org The cis-isomer can then undergo a photocyclization reaction to form a dihydrophenanthrene-like intermediate, which can be subsequently oxidized to the corresponding phenanthrene (B1679779) derivative. organicreactions.org Given the structural similarity of this compound to a heteroaromatic stilbene analog, where the C=C bond is replaced by a direct bond between the two aromatic rings, the possibility of photocyclization exists.

This process, known as photocyclodehydrogenation, could theoretically lead to the formation of a fused polycyclic aromatic system. For example, the irradiation of styrylthiophenes is a known method for the synthesis of naphthothiophenes. nih.gov The reaction proceeds through the photochemical electrocyclic ring closure of the stilbene-like system. nih.gov

While direct evidence for the photodimerization of this compound is not available, it is a plausible reaction pathway under specific conditions, especially in the solid state or in concentrated solutions. Photodimerization reactions, such as [2+2] cycloadditions, are known to occur in various aromatic and heteroaromatic compounds. The table below shows photophysical parameters for some trans-styrylpyridines, which can serve as models for understanding the excited state behavior of related compounds. researchgate.net

| Compound | Absorption λmax (nm) | Fluorescence λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| trans-Stilbene | 295 | 345 | 0.05 |

| trans-2-Styrylpyridine | 285 | 340 | 0.01 |

| trans-3-Styrylpyridine | 280 | 340 | 0.03 |

| trans-4-Styrylpyridine | 290 | 350 | 0.02 |

The low-lying n,π* states in aza-aromatic compounds like pyridine can provide non-radiative decay pathways, potentially reducing the quantum yield of photochemical reactions compared to their all-carbon analogs. researchgate.net The specific photochemical reactivity of this compound would depend on factors such as the solvent, the presence of oxygen (an oxidant for photocyclization), and the wavelength of irradiation.

Stability and Reactivity under Diverse Conditions

The stability and reactivity of this compound are determined by the intrinsic properties of its constituent pyridine and thiophene rings and the electronic interactions between them.

Thermal Stability: Heteroaromatic compounds generally exhibit high thermal stability. The thermal stability of related diketopyrrolopyrrole-based terpolymers containing thienyl and benzodithiophene units has been investigated, showing that degradation often occurs at elevated temperatures, with the stability being influenced by the specific substituents. rsc.org While specific data for this compound is not available, it is expected to be a thermally stable compound, though the methyl group on the thiophene ring could be susceptible to oxidation or other reactions at very high temperatures.

Acidic Conditions: The pyridine ring, with its basic nitrogen atom (pKa of pyridinium ion is ~5.2), will be protonated under acidic conditions. This protonation deactivates the pyridine ring towards electrophilic attack but can activate it towards nucleophilic substitution. The thiophene ring is generally less stable under strongly acidic conditions and can undergo protonation, which may lead to polymerization or ring-opening reactions, although the aromaticity of the ring provides a degree of stabilization.

Basic Conditions: The pyridine and thiophene rings are generally stable under basic conditions. The protons on the carbon atoms of both rings are not typically acidic enough to be removed by common bases. However, the presence of strong electron-withdrawing groups can increase the acidity of ring protons, making them susceptible to deprotonation by strong bases.

Reactivity towards Electrophiles and Nucleophiles:

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, and substitution, when it occurs, typically directs to the 3- and 5-positions. The thiophene ring, in contrast, is more reactive than benzene towards electrophilic substitution, with a preference for the 2- and 5-positions. In this compound, the thiophene ring is expected to be the primary site of electrophilic attack. The directing effects of the pyridyl substituent on the thiophene ring and the methyl group will influence the regioselectivity of the substitution.

Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic substitution than benzene, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. The thiophene ring is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups.

The following table provides a general overview of the stability of pyridine and thiophene rings under various conditions, which can be used to infer the likely behavior of this compound.

| Condition | Pyridine Ring Stability | Thiophene Ring Stability |

| Strong Acids | Stable (forms pyridinium salt) | Can be unstable, potential for polymerization/decomposition |

| Strong Bases | Generally stable | Generally stable |

| Oxidizing Agents | Can be oxidized to N-oxide | Susceptible to oxidation, can lead to ring opening |

| Reducing Agents | Can be reduced to piperidine | Can be desulfurized |

| Thermal | High stability | High stability |

Theoretical and Computational Chemistry Investigations of 3 3 Methylthiophen 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic and geometric properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. For 3-(3-methylthiophen-2-yl)pyridine, DFT calculations would reveal crucial parameters about its ground state structure.

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For similar aromatic systems containing pyridine (B92270), DFT has been used to calculate ionization potentials and electron affinities, which fall in the ranges of 5.80–5.90 eV and 3.20–3.33 eV, respectively. beilstein-journals.org These values are crucial for assessing the material's potential use in electronic applications. beilstein-journals.org Computational studies often employ functionals like M06-2X or ωB97X-D with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Table 1: Illustrative Geometric and Electronic Parameters from DFT Calculations on Related Systems

| Parameter | Description | Illustrative Value/Range | Reference |

|---|---|---|---|

| Dihedral Angle | The angle between the planes of the pyridine and thiophene (B33073) rings. | 10° - 35° | researchgate.netnih.gov |

| Ionization Potential | The energy required to remove an electron from the molecule. | 5.80 - 5.90 eV | beilstein-journals.org |

| Electron Affinity | The energy released when an electron is added to the molecule. | 3.20 - 3.33 eV | beilstein-journals.org |

Note: The values in this table are illustrative, based on structurally similar compounds, and represent the type of data obtained through DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can be used to refine the electronic properties calculated by DFT. For instance, calculations of the electrostatic potential mapped onto the Hirshfeld surface can be performed at the Hartree-Fock level with basis sets like STO-3G to visualize regions of positive and negative potential, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamics. rsc.org An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal how the molecule behaves over time.

The simulation tracks the atomic positions and velocities, allowing for the analysis of conformational flexibility, particularly the rotation around the C-C bond connecting the pyridine and thiophene rings. rsc.org This analysis can identify the most stable or predominant conformations in a given environment. rsc.org Furthermore, MD simulations are crucial for understanding how the molecule interacts with its surroundings, such as solvent molecules or other entities, by analyzing interaction energies and the formation and breaking of non-covalent bonds like hydrogen bonds over the simulation trajectory. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a solid-state crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. researchgate.netresearchgate.net

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. By decomposing the plot, the percentage contribution of each type of contact to the total surface can be determined.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Thiophene Derivative

| Contact Type | Contribution to Hirshfeld Surface (%) | Description | Reference |

|---|---|---|---|

| H···H | 57.3% | Represents van der Waals forces and general packing. | nih.gov |

| C···H / H···C | 30.7% | Involves interactions between carbon and hydrogen atoms. | nih.gov |

| S···H / H···S | 6.4% | Specific interactions involving the sulfur heteroatom. | nih.gov |

Note: This table is based on data for 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene and diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate to illustrate the type of information gained from Hirshfeld analysis. nih.govresearchgate.net

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. Molecular Electron Density Theory (MEDT) is a modern framework for studying reactivity, focusing on the changes in electron density during a reaction. researchgate.net

DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net The calculated Gibbs free energies of activation help determine whether a reaction is kinetically feasible. researchgate.net Reactivity indices derived from conceptual DFT, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), can predict how a molecule will behave in a reaction. mdpi.com For example, analysis of electrophilic and nucleophilic Parr functions can rationalize regioselectivity in addition reactions. researchgate.net The Electron-Localization Function (ELF) is another tool that provides insight into the chemical bonding and can identify regions with pseudoradical character, indicating high reactivity. researchgate.netresearchgate.net

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational methods can predict various types of spectra, which serves as a powerful tool for interpreting experimental data and confirming chemical structures. DFT calculations are commonly used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies, after appropriate scaling to correct for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted shifts with experimental data is invaluable for structural elucidation, especially for complex molecules where spectral assignment is non-trivial. researchgate.netmdpi.com

Table 3: Illustrative Comparison of Experimental and Calculated Spectral Data

| Spectral Data | Experimental Value | Calculated Value | Application |

|---|---|---|---|

| IR Frequency (C=N stretch) | ~1650 cm⁻¹ | ~1660 cm⁻¹ (scaled) | Assignment of functional group vibrations. |

| ¹³C NMR Chemical Shift | ~150 ppm | ~152 ppm | Confirmation of carbon skeleton and electronic environment. |

Note: This table is hypothetical and serves to illustrate the process of comparing experimental and computationally predicted spectral data.

Research Applications of the 3 3 Methylthiophen 2 Yl Pyridine Scaffold

Materials Science and Advanced Functional Materials

The scaffold is instrumental in developing materials with tailored electronic, optical, and catalytic properties. The pyridine (B92270) nitrogen offers a site for coordination and hydrogen bonding, while the sulfur-containing thiophene (B33073) ring contributes to the electronic and photophysical characteristics of the resulting materials.

Organic Electronic Components

Thiophene-based polymers are a cornerstone of organic electronics due to their charge transport properties. The synthesis of regioregular polymers from substituted thiophenes, such as 3-alkylthiophenes, is a key strategy for creating materials for electronic applications. nih.gov Similarly, polymer brushes containing pendant 3-methylthienyl groups have been developed for potential use in nanoelectronic devices. mdpi.com The incorporation of the 3-(3-Methylthiophen-2-yl)pyridine scaffold into such polymer chains can modulate charge transport, solubility, and morphology, which are critical parameters for performance in organic field-effect transistors (OFETs) and other electronic components.

Precursors for Polymer and Composite Material Synthesis

The this compound unit is an effective precursor for synthesizing a range of polymeric materials. Nickel-catalyzed polymerization methods are prominent in creating regioregular thiophene-based polymers. nih.gov For instance, monomers like 3-methylthienyl methacrylate (B99206) have been polymerized using surface-initiated atom transfer radical polymerization (SI-ATRP) to create polymer brushes. mdpi.com This method allows for the growth of well-defined polymer chains from a surface, which is crucial for fabricating structured films. mdpi.com

Furthermore, the scaffold is integral to the formation of metallo-supramolecular polymers (MSPs). In this approach, the pyridine unit is modified to act as a ligand that can coordinate with metal ions, while the thiophene serves as a bridging linker. researchgate.net This self-assembly process leads to long-chain polymeric structures held together by metal-ligand bonds, creating materials with dynamic and responsive properties. researchgate.net

Ligands for Coordination Complexes and Catalysis

The pyridine nitrogen atom in the scaffold provides an excellent coordination site for metal ions. By modifying the pyridine ring, such as by introducing oxazoline (B21484) groups to create a 2,6-bis(2-oxazolinyl)pyridine (pybox) structure, the scaffold can act as a tridentate ligand. researchgate.net These ligands, when linked by thiophene units, can form well-defined coordination complexes with a variety of transition metals, including iron(II), zinc(II), nickel(II), and copper(II). researchgate.net

The resulting metallo-supramolecular polymers exhibit properties that are dependent on the coordinated metal ion. researchgate.net These complexes have potential applications in catalysis, where the metal center can act as a Lewis acid or a redox-active site. The ability to form such complexes is also foundational to the development of switchable molecular tweezers, where metal coordination can induce conformational changes in the ligand structure. beilstein-journals.org

| Metal Ion | Ligand Type | Resulting Complex | Potential Application |

| Fe²⁺ | Thiophene-bridged pybox | Metallo-supramolecular polymer | Optoelectronics, Catalysis |

| Zn²⁺ | Thiophene-bridged pybox | Metallo-supramolecular polymer | Chemical Sensing, Optoelectronics |

| Ni²⁺ | Thiophene-bridged pybox | Metallo-supramolecular polymer | Catalysis |

| Cu²⁺ | Thiophene-bridged pybox | Metallo-supramolecular polymer | Catalysis |

This table is generated based on research into thiophene-bridged 2,6-bis(2-oxazolinyl)pyridine ligands. researchgate.net

Optoelectronic Device Components

The combination of a pyridine and a thiophene ring is beneficial for optoelectronic applications. Conjugated polymers based on thiophene are known for their use in solar cells and light-emitting diodes. nih.govresearchgate.net The coordination of metal ions to pyridine-based ligands linked by thiophenes can create materials with interesting photophysical properties. For example, the complexation of Fe²⁺ with certain thiophene-bridged unimers results in the appearance of new absorption bands around 600 nm, which are attributed to metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net Additionally, the complexation with Zn²⁺ has been shown to cause a significant increase in fluorescence intensity. researchgate.net These properties are highly desirable for the development of components for optoelectronic devices, including sensors and light-emitting materials.

Development of Chemical Probes and Sensors

The responsive optical properties of coordination complexes derived from the this compound scaffold make them suitable for use as chemical probes and sensors. The significant increase in fluorescence observed when certain thiophene-bridged pyridine ligands bind with Zn²⁺ ions is a clear example of a turn-on fluorescent sensor. researchgate.net This phenomenon allows for the detection of specific metal ions through a measurable optical signal. In contrast, other metal ions can cause fluorescence quenching, providing a mechanism for selective detection. researchgate.net Furthermore, polymer brushes containing pendant thiophene groups are being explored for the fabrication of nanosensors, highlighting the versatility of this chemical motif in sensing applications. mdpi.com

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyridine scaffold is a fundamental building block in organic chemistry, appearing in a vast array of natural products and functional molecules. lifechemicals.comresearchgate.net The this compound structure, in particular, serves as a versatile intermediate for constructing more complex molecular architectures.

Its utility is demonstrated in the synthesis of various derivatives. For example, the related 2-(3-methylthiophen-2-yl)succinic acid is a starting material for producing hybrid compounds containing a pyrrolidine-2,5-dione ring. nih.gov Similarly, 3-methyl-2-thiophenecarboxaldehyde, a closely related precursor, is used in Claisen-Schmidt reactions to synthesize thiophene chalcones. researchgate.net Advanced synthetic techniques, such as diboration-electrocyclization sequences, can be employed to create a range of fused pyridine boronic esters, which are then used in high-throughput library synthesis. whiterose.ac.uk The ability to functionalize both the pyridine and thiophene rings allows chemists to introduce diverse functional groups and build intricate, three-dimensional molecules for various applications.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-(3-Methylthiophen-2-yl)pyridine, and how are spectral data interpreted?

- Methodology : Combine mass spectrometry (MS) for molecular weight confirmation (e.g., fragmentation patterns in electron ionization mode) and NMR (¹H/¹³C) to resolve aromatic protons and substituent environments. For example, pyridine derivatives with thiophene substituents exhibit distinct splitting patterns in ¹H NMR due to ring anisotropy and conjugation effects. MS analysis of similar compounds (e.g., 3-Methyl-2-phenylpyridine) demonstrates characteristic parent ion peaks and fragmentation pathways .

- Key Considerations : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities in stereoelectronic effects.

Q. How is this compound synthesized, and what catalytic methods optimize yield?

- Methodology : Adapt cross-coupling strategies (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and thiophene boronic acids. Catalytic systems like Fe₂O₃@SiO₂/In₂O₃ (used for pyrazole-allylidene derivatives) enhance regioselectivity and reduce side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What safety protocols are critical when handling thiophene-pyridine hybrids in laboratory settings?

- Guidelines : Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and use fume hoods for volatile intermediates. For structurally related compounds (e.g., 3-amino-6-thiophen-2-yl-thienopyridine), prioritize inert-atmosphere techniques to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?

- Methodology : Use SHELXT for space-group determination and SHELXL for refinement, leveraging high-resolution data to model disorder in methyl/thiophene groups. For example, SHELXL’s constraints (e.g., DFIX, DELU) stabilize refinement of flexible substituents .

- Challenges : Address twinning or partial occupancy using the TWIN command in SHELXL. Validate hydrogen bonding via Hirshfeld surface analysis.

Q. What role does the 3-Methylthiophen-2-yl moiety play in modulating biological activity, and how is structure-activity relationship (SAR) analyzed?

- Approach : Compare bioactivity of derivatives (e.g., antibacterial agents with 3-methylthiophen-2-yl groups) using in vitro assays. For instance, the compound in [Bederocin (CAS 757942-43-1)] demonstrates enhanced potency due to thiophene’s electron-rich π-system, which facilitates target binding .

- SAR Analysis : Synthesize analogs with variable substituents (e.g., halogens, methoxy groups) and correlate logP values with membrane permeability.

Q. How do computational models predict the reactivity of this compound in C–H functionalization reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map Fukui indices and identify nucleophilic/electrophilic sites. Benchmark against experimental results for analogous compounds (e.g., 4-[4-(3-methylphenyl)-thiazolyl]pyridine derivatives) to validate regioselectivity trends .

- Applications : Design catalytic systems (e.g., Pd/NHC complexes) for direct arylation at predicted reactive positions.

Data Contradiction Analysis

- Spectral vs. Crystallographic Data : Discrepancies between NMR-derived conformations and X-ray structures may arise from solution-phase dynamics. For example, thiophene-pyridine torsion angles in solution (NMR-derived) often differ from solid-state (X-ray) due to crystal packing forces .

- Synthetic Yield Variability : Conflicting reports on catalytic efficiency (e.g., Fe₂O₃@SiO₂ vs. Pd-based systems) may stem from solvent polarity or substrate steric effects. Systematically vary reaction parameters (temperature, ligand ratio) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.